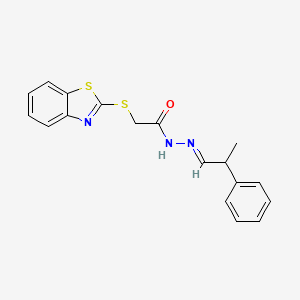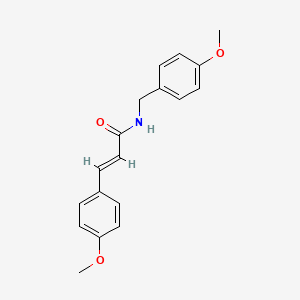![molecular formula C19H16N2OS B5871713 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for the conversion of glutamine to glutamate, which is a key step in cancer cell metabolism. BPTES has gained attention in recent years for its potential as a cancer treatment, as well as its use in scientific research.
作用机制
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide binds to the active site of GLS, preventing the enzyme from converting glutamine to glutamate. This leads to a buildup of glutamine in the cell, which can have toxic effects such as inducing oxidative stress and activating cell death pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been studied for its effects on normal cells. Glutamine is an important nutrient for many types of cells, and inhibiting GLS with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can lead to decreased cell proliferation and altered metabolism. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in scientific research is its specificity for GLS. This allows researchers to selectively target glutamine metabolism without affecting other metabolic pathways. However, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has relatively low potency compared to other GLS inhibitors, and its effects can be reversible in some cell types.
未来方向
There are several potential future directions for research on N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective GLS inhibitors that can be used in cancer treatment. Another area of research is the investigation of the role of glutamine metabolism in other diseases such as diabetes and cardiovascular disease. Finally, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could be used in combination with other cancer treatments such as chemotherapy or immunotherapy to enhance their effectiveness.
合成方法
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 4-biphenylyl-2-aminothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
科学研究应用
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer treatment. GLS is overexpressed in many types of cancer, and inhibiting its activity with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to induce cell death and reduce tumor growth in animal models. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been used in studies of cancer metabolism and the role of glutamine in cancer cell proliferation.
属性
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(16-10-11-16)21-19-20-17(12-23-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVNWPQQLFHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

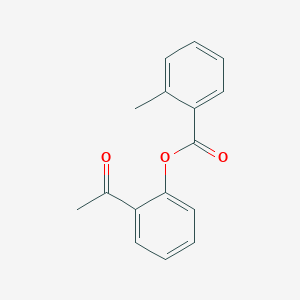
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
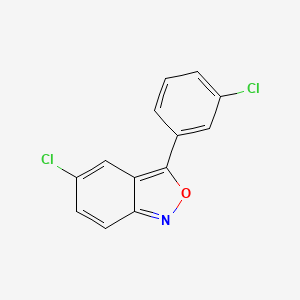
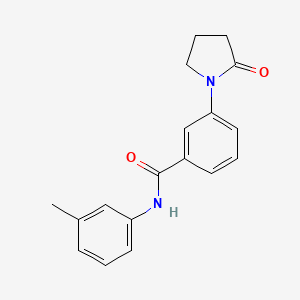
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
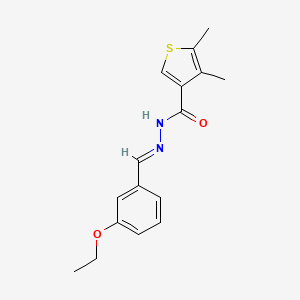
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
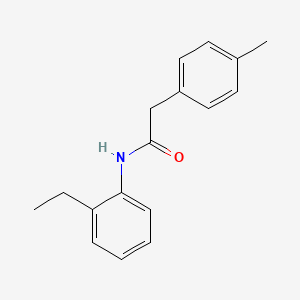
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

